molecular formula C7H5N7 B5578735 6-(1H-imidazol-1-yl)tetrazolo[1,5-b]pyridazine

6-(1H-imidazol-1-yl)tetrazolo[1,5-b]pyridazine

Cat. No.: B5578735
M. Wt: 187.16 g/mol
InChI Key: SFJQZDUPHQCPCL-UHFFFAOYSA-N
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Description

6-(1H-imidazol-1-yl)tetrazolo[1,5-b]pyridazine is a useful research compound. Its molecular formula is C7H5N7 and its molecular weight is 187.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 187.06064319 g/mol and the complexity rating of the compound is 210. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Therapeutic Potential

6-(1H-imidazol-1-yl)tetrazolo[1,5-b]pyridazine is a derivative within the broader class of imidazo[1,2-b]pyridazine compounds, which have been extensively studied for their medicinal chemistry applications and therapeutic potential. This scaffold is pivotal in the design of bioactive molecules due to its structural versatility and pharmacokinetic properties. For instance, the successful kinase inhibitor ponatinib, featuring an imidazo[1,2-b]pyridazine core, underscores the resurgence in exploring these derivatives for potential therapeutic applications. These endeavors aim to unveil novel compounds with enhanced pharmacokinetic profiles and efficacy, leveraging the scaffold's inherent structural-activity relationships (SAR) (Garrido et al., 2021).

Antitumor Activity and Drug Resistance

The imidazotetrazine class, to which this compound belongs, has been recognized for its DNA-methylating agents, such as temozolomide, showcasing significant antitumor activity. Despite its modest activity against certain tumor types, the potential of these compounds in combination therapies warrants further exploration in both adult and pediatric cancer treatments. This includes evaluating the methylation status of the O6-methylguanine DNA methyltransferase (MGMT) promoter as a predictive factor for efficacy, which could guide the development of novel therapeutics based on this scaffold (Barone et al., 2006).

Heterocyclic N-Oxide Derivatives

The heterocyclic N-oxide derivatives, including those synthesized from pyridazine, represent a crucial area of research due to their versatile synthetic intermediates and significant biological importance. These compounds have found applications in forming metal complexes, designing catalysts, asymmetric catalysis, and exhibiting potent anticancer, antibacterial, and anti-inflammatory activities. The exploration of heterocyclic N-oxide motifs, therefore, provides invaluable insights into the development of advanced chemistry and drug investigations, highlighting the potential for novel applications of imidazolyl-tetrazolopyridazine derivatives (Li et al., 2019).

Properties

IUPAC Name

6-imidazol-1-yltetrazolo[1,5-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N7/c1-2-7(13-4-3-8-5-13)10-14-6(1)9-11-12-14/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJQZDUPHQCPCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NN=N2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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